molecular formula Na2Rb B14640485 CID 71444832 CAS No. 56126-79-5

CID 71444832

Katalognummer: B14640485
CAS-Nummer: 56126-79-5
Molekulargewicht: 131.447 g/mol
InChI-Schlüssel: USLOUDZLVKSODR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CID 71444832, also known as Brivaracetam, is a chemical compound used primarily as an anticonvulsant in the treatment of epilepsy. It is a derivative of levetiracetam and is known for its high affinity for synaptic vesicle protein 2A (SV2A) in the brain, which is believed to contribute to its antiepileptic properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Brivaracetam involves several steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidone ring and the introduction of the butyl side chain. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of Brivaracetam follows a similar synthetic route but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. This involves the use of large-scale reactors, continuous monitoring of reaction conditions, and stringent quality control measures to ensure the final product meets pharmaceutical-grade standards.

Analyse Chemischer Reaktionen

Types of Reactions

Brivaracetam undergoes various chemical reactions, including:

    Oxidation: Brivaracetam can be oxidized to form its corresponding N-oxide derivative.

    Reduction: The compound can be reduced to form its primary amine derivative.

    Substitution: Brivaracetam can undergo nucleophilic substitution reactions, particularly at the butyl side chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide and potassium cyanide are commonly employed.

Major Products Formed

    Oxidation: Brivaracetam N-oxide

    Reduction: Brivaracetam primary amine

    Substitution: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Brivaracetam has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying the synthesis and reactivity of pyrrolidone derivatives.

    Biology: Investigated for its effects on synaptic vesicle protein 2A and its role in neurotransmitter release.

    Medicine: Primarily used as an anticonvulsant for the treatment of epilepsy. It is also being studied for potential use in other neurological disorders.

    Industry: Used in the development of new antiepileptic drugs and as a reference standard in pharmaceutical research.

Wirkmechanismus

Brivaracetam exerts its effects by binding to synaptic vesicle protein 2A (SV2A) in the brain. This binding is believed to modulate neurotransmitter release, thereby stabilizing neuronal activity and preventing seizures. The exact molecular pathways involved are still under investigation, but it is known that SV2A plays a crucial role in synaptic vesicle exocytosis and neurotransmitter release.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Levetiracetam: The parent compound of Brivaracetam, also an anticonvulsant with a similar mechanism of action.

    Piracetam: Another pyrrolidone derivative, primarily used as a nootropic agent.

    Etiracetam: A structural analog of Levetiracetam with similar antiepileptic properties.

Uniqueness of Brivaracetam

Brivaracetam is unique due to its higher affinity for SV2A compared to Levetiracetam, which translates to greater efficacy at lower doses. Additionally, Brivaracetam has a more favorable pharmacokinetic profile, with rapid absorption and fewer drug-drug interactions, making it a preferred choice for certain patient populations.

Eigenschaften

CAS-Nummer

56126-79-5

Molekularformel

Na2Rb

Molekulargewicht

131.447 g/mol

InChI

InChI=1S/2Na.Rb

InChI-Schlüssel

USLOUDZLVKSODR-UHFFFAOYSA-N

Kanonische SMILES

[Na].[Na].[Rb]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.